

Farglitazar: Application Notes and Protocols for Laboratory Use

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Compound of Interest

Compound Name: *Farglitazar*

Cat. No.: *B1672056*

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Abstract

Farglitazar (also known as GI262570) is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR γ), a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.^[1] These application notes provide detailed protocols for the preparation of **Farglitazar** solutions for both in vitro and in vivo laboratory research. The information presented herein is intended to facilitate the accurate and reproducible use of **Farglitazar** in studies investigating metabolic diseases, inflammation, and other PPAR γ -mediated biological processes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Farglitazar** is presented in the table below. This information is crucial for accurate stock solution preparation and experimental design.

Property	Value
Molecular Formula	C ₃₄ H ₃₀ N ₂ O ₅
Molecular Weight	546.61 g/mol
Appearance	White to yellow solid
Primary Mechanism of Action	Peroxisome Proliferator-Activated Receptor-gamma (PPAR γ) agonist

Data Presentation: Effective Concentrations of Farglitazar

The following table summarizes the effective concentrations of **Farglitazar** reported in various experimental models. These values can serve as a starting point for dose-response studies.

Experimental System	Assay	Concentration/ Dose	Observed Effect	Reference
CV-1 Cells	PPAR γ Activation (Reporter Assay)	EC ₅₀ : 0.34 nM	Maximal reporter activity	[1]
HEK293 Cells	PPAR α Activation (Reporter Assay)	EC ₅₀ : 0.321 μ M	Agonist activity	N/A
CV-1 Cells	PPAR α Activation (Reporter Assay)	EC ₅₀ : 450 nM	Maximal reporter activity	[1]
Human Clinical Trial	Chronic Hepatitis C	0.5 mg and 1.0 mg daily	Investigated for antifibrotic effects	[2]
Healthy Human Subjects	Pharmacokinetic Study	10 mg daily	Evaluation of drug interaction	[3]

Experimental Protocols

Preparation of Farglitazar Stock Solution for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution of **Farglitazar** in Dimethyl Sulfoxide (DMSO), suitable for subsequent dilution in cell culture media.

Materials:

- **Farglitazar** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, amber glass vial or a clear vial wrapped in foil
- Vortex mixer
- Ultrasonic bath (optional)
- Sterile, polypropylene microcentrifuge tubes for aliquots

Procedure:

- Pre-warming: Allow the **Farglitazar** powder and anhydrous DMSO to come to room temperature.
- Weighing: Accurately weigh the desired amount of **Farglitazar** powder in a sterile microcentrifuge tube.
- Dissolution:
 - Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 100 mg/mL stock solution, add 10 μ L of DMSO per 1 mg of **Farglitazar**).
 - Vortex the solution vigorously for 1-2 minutes to aid dissolution.
 - If necessary, use an ultrasonic bath for short intervals to ensure complete dissolution. Visually inspect the solution to confirm that no particulate matter remains.

- Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 μm syringe filter compatible with DMSO.
- Aliquoting and Storage:
 - Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This minimizes freeze-thaw cycles.
 - Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Note: DMSO is hygroscopic and can absorb water from the atmosphere, which may affect the solubility of **Farglitazar**. Use freshly opened or properly stored anhydrous DMSO.

Preparation of Farglitazar Working Solution for In Vivo Use

This protocol details the preparation of a **Farglitazar** formulation suitable for administration in animal models. This method uses a co-solvent system to enhance solubility and stability.

Materials:

- **Farglitazar** stock solution in DMSO (e.g., 50 mg/mL)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile Saline (0.9% NaCl)
- Sterile conical tubes or vials

Procedure:

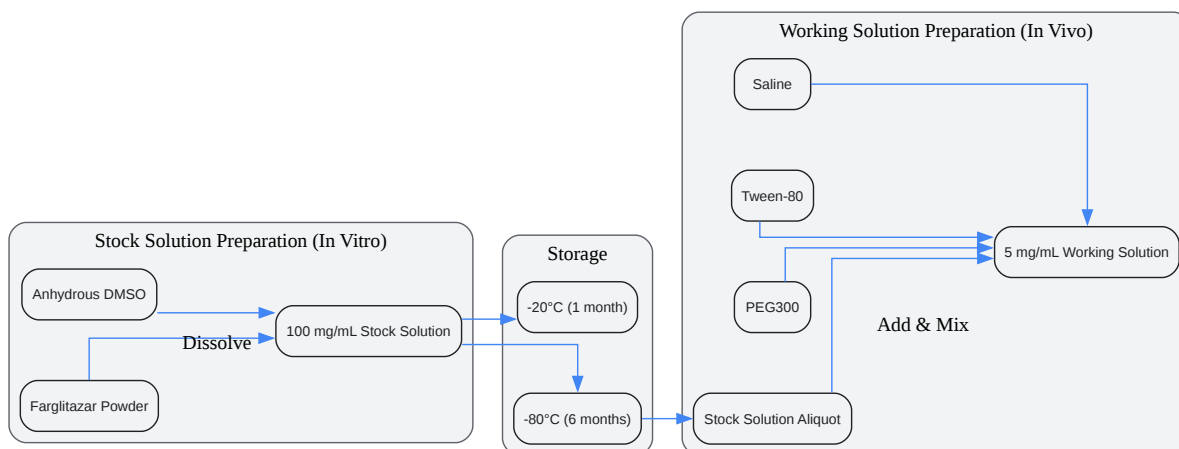
This protocol is for the preparation of a 1 mL working solution with a final **Farglitazar** concentration of 5 mg/mL. Volumes can be scaled as needed.

- Initial Dilution: In a sterile conical tube, add 100 μ L of a 50 mg/mL **Farglitazar** stock solution in DMSO.
- Addition of Co-solvent 1: Add 400 μ L of PEG300 to the tube. Mix thoroughly by vortexing until the solution is homogeneous.
- Addition of Surfactant: Add 50 μ L of Tween-80 to the solution and mix again by vortexing.
- Final Dilution: Add 450 μ L of sterile saline to bring the total volume to 1 mL. Mix the final solution gently but thoroughly. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- Administration: It is recommended to prepare this working solution fresh on the day of use. If any precipitation is observed, gentle warming and/or sonication may be used to redissolve the compound.

Mandatory Visualizations

Farglitazar Experimental Workflow

The following diagram illustrates the general workflow for preparing **Farglitazar** solutions for laboratory use.

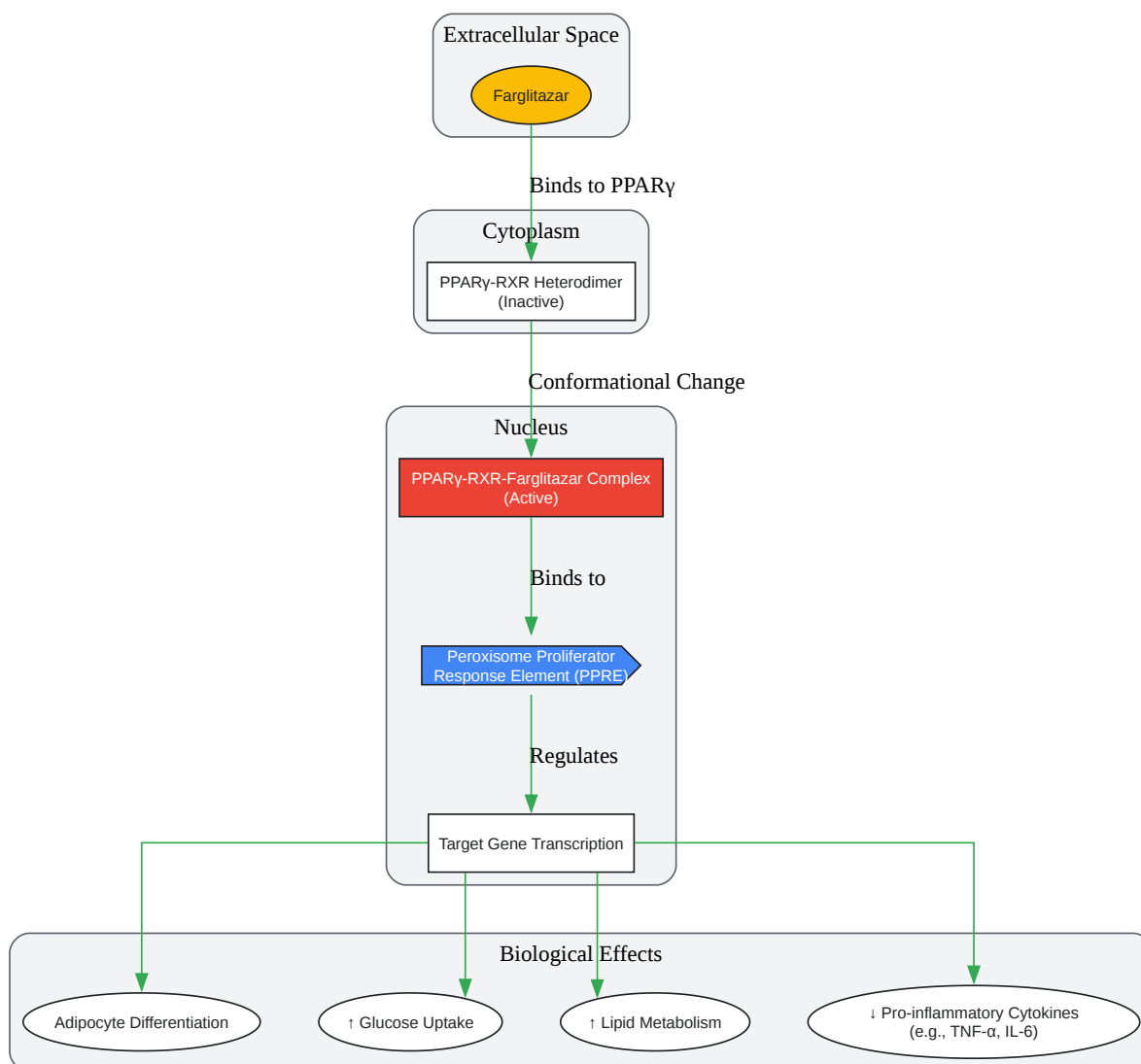


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Farglitazar Solution Preparation Workflow

Farglitazar Mechanism of Action: PPAR γ Signaling Pathway

This diagram illustrates the signaling pathway activated by **Farglitazar**.



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